1-({4-[(3,4-Dichlorophenyl)methoxy]phenyl}methyl)azetidine-3-carboxylic acid
Overview
Description
A-971432, also known as 1-(4-((3,4-Dichlorobenzyl)oxy)benzyl)azetidine-3-carboxylic acid, is an orally bioavailable selective agonist of sphingosine-1-phosphate receptor 5 (S1PR5). This compound was discovered at AbbVie using high-throughput chemistry techniques. It has shown potential in the treatment of neurodegenerative disorders such as Alzheimer’s disease and lysosomal storage disorders like Niemann–Pick disease .
Mechanism of Action
Pharmacokinetics
The compound’s storage recommendation at 2-8°C suggests that it may be sensitive to temperature, which could impact its stability and hence its pharmacokinetic properties.
Action Environment
The action, efficacy, and stability of AZD-3965 can be influenced by various environmental factors. For instance, the temperature at which the compound is stored can affect its stability Additionally, the cellular environment, including the presence of other metabolites and proteins, can influence the compound’s efficacy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A-971432 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of A-971432 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated systems and continuous flow reactors could enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
A-971432 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of A-971432 could lead to the formation of carboxylic acids, while reduction could yield alcohols .
Scientific Research Applications
Chemistry: Used as a model compound for studying selective agonists of sphingosine-1-phosphate receptors.
Biology: Investigated for its role in preserving blood-brain barrier integrity and reducing lipid accumulation.
Medicine: Explored as a potential therapeutic agent for neurodegenerative disorders such as Huntington’s disease and Alzheimer’s disease.
Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents
Comparison with Similar Compounds
A-971432 is unique in its selective agonism of S1PR5, which distinguishes it from other sphingosine-1-phosphate receptor agonists. Similar compounds include:
FTY720 (Fingolimod): A non-selective S1P receptor agonist with broader immunosuppressive effects.
SEW2871: A selective S1P1 receptor agonist.
CYM5442: A selective S1P1 receptor agonist
A-971432’s selectivity for S1PR5 makes it a promising candidate for targeted therapies with potentially fewer side effects compared to non-selective agonists .
Properties
IUPAC Name |
1-[[4-[(3,4-dichlorophenyl)methoxy]phenyl]methyl]azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO3/c19-16-6-3-13(7-17(16)20)11-24-15-4-1-12(2-5-15)8-21-9-14(10-21)18(22)23/h1-7,14H,8-11H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAWETUDFSIYSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301045800 | |
Record name | 1-(4-(3,4-Dichlorobenzyloxy)benzyl)azetidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301045800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240308-45-5 | |
Record name | 1-(4-(3,4-Dichlorobenzyloxy)benzyl)azetidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301045800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-({4-[(3,4-dichlorophenyl)methoxy]phenyl}methyl)azetidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | A-971432 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QLJ2AZ8GW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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